molecular formula C21H23BrCl2N2O4 B6525338 3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one dihydrochloride CAS No. 1177841-12-1

3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one dihydrochloride

Cat. No.: B6525338
CAS No.: 1177841-12-1
M. Wt: 518.2 g/mol
InChI Key: GMBXVARIYNLIKY-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a bromophenoxy group, a hydroxy group, a methylpiperazinyl group, and a chromen-4-one group. These groups could potentially give the compound various properties depending on their arrangement and interactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromophenoxy group might be introduced via a substitution reaction, while a methylpiperazinyl group might be added via a Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom might be replaced in a substitution reaction, or the compound might undergo a redox reaction involving the hydroxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might be soluble in certain solvents but not in others, and it might have a specific melting point and boiling point .

Mechanism of Action

Target of Action

Similar compounds have been found to target tyrosine kinases , which play a crucial role in cell signaling pathways, controlling cell growth and differentiation.

Mode of Action

It’s hypothesized that the compound may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering cellular processes.

Biochemical Pathways

These pathways regulate various cellular processes, including cell growth, survival, and differentiation .

Pharmacokinetics

It’s known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have shown anti-inflammatory and anti-tumor activities . Therefore, it’s possible that this compound may also exhibit similar effects.

Safety and Hazards

As with any chemical compound, this compound could potentially pose certain safety hazards. For example, it might be toxic if ingested or might cause irritation if it comes into contact with the skin or eyes .

Future Directions

Future research on this compound might involve further exploring its potential uses, studying its properties in more detail, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4.2ClH/c1-23-8-10-24(11-9-23)12-15-17(25)7-6-14-20(26)19(13-27-21(14)15)28-18-5-3-2-4-16(18)22;;/h2-7,13,25H,8-12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXVARIYNLIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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